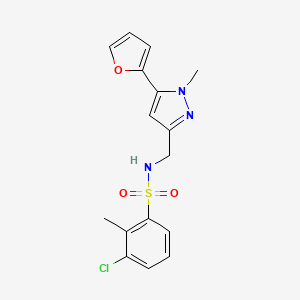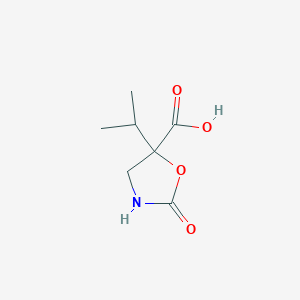
(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one, commonly known as DMAPB, is a versatile organic compound with a wide range of applications in the fields of organic chemistry and materials science. Due to its unique properties, DMAPB has been used in a variety of scientific research applications, including catalytic and electrochemical reactions, materials synthesis and characterization, and biochemistry and physiology.
Scientific Research Applications
Synthesis of Pyridinium Salts
The compound contains a pyridinyl group, which is a key component in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .
Reactivity in Organic Chemistry
The presence of a dimethylamino group and a pyridinyl group in the compound suggests potential reactivity in various organic chemistry reactions . This could include reactions involving the formation of ionic liquids, ylides, or other complex organic structures .
Anti-Microbial and Anti-Cancer Applications
Compounds with similar structures have been studied for their anti-microbial and anti-cancer properties . While specific studies on “3-(dimethylamino)-1-(2-pyridinyl)-2-buten-1-one” may not be available, it’s possible that this compound could exhibit similar bioactivity.
Materials Science Applications
Pyridinium salts, which this compound could potentially form, have been studied for their applications in materials science . This includes the development of new materials with unique properties.
Biological Applications
The compound could potentially be used in biological applications, such as gene delivery . The pyridinium group could interact with biological molecules, facilitating the delivery of genes into cells.
Synthesis of Pyridin-2-yl Ureas
The compound could potentially be used in the synthesis of pyridin-2-yl ureas . These ureas could be used in various research applications, including the development of potential ASK1 inhibitors .
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-2-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-6-4-5-7-12-10/h4-8H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTBUKNFUAHDLE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=N1)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)



![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)



![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)